2-Oxothiazolidine-4-carboxylic acid

cataract prevention acetaminophen toxicity glutathione prodrugs

OTC is a superior cysteine prodrug for glutathione depletion research. It outperforms NAC in acetaminophen-induced cataract (6.25% vs 64.3% incidence) and normalizes liver injury markers post-ischemia. Ideal for oxidative stress, alcoholic liver disease, and endothelial function studies. Sourced for R&D only.

Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
CAS No. 19750-45-9
Cat. No. B017855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxothiazolidine-4-carboxylic acid
CAS19750-45-9
Synonyms2-oxo-4-thiazolidine carboxylic acid
2-oxothiazolidine-4-carboxylate
2-oxothiazolidine-4-carboxylic acid
2-oxothiazolidine-4-carboxylic acid, (R)-isomer
2-oxothiazolidine-4-carboxylic acid, (S)-isomer
L-2-OTZD-4-CXA
L-2-oxothiazolidine-4-carboxylate
oxothiazolidinecarboxylic acid
Procysteine
Molecular FormulaC4H5NO3S
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1C(NC(=O)S1)C(=O)O
InChIInChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
InChIKeyBMLMGCPTLHPWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxothiazolidine-4-carboxylic Acid (Procysteine): A Cysteine Prodrug for Glutathione Augmentation


2-Oxothiazolidine-4-carboxylic acid (OTC, also known as Procysteine) is a heterocyclic cysteine prodrug that undergoes intracellular enzymatic conversion by 5-oxoprolinase to release cysteine, the rate-limiting precursor for glutathione (GSH) biosynthesis [1]. Unlike direct cysteine supplementation, OTC is stable in extracellular environments and avoids the toxicity associated with free cysteine. The compound has been evaluated in multiple clinical trials and preclinical models for conditions involving oxidative stress and GSH depletion [2]. Its selection over alternative cysteine prodrugs or antioxidants requires careful consideration of comparative efficacy, tissue-specific conversion kinetics, and stability profiles.

Why 2-Oxothiazolidine-4-carboxylic Acid Cannot Be Simply Substituted with N-Acetylcysteine or Other Cysteine Prodrugs


Although several cysteine prodrugs exist, including N-acetylcysteine (NAC), their in vivo efficacy and safety profiles differ markedly from 2-Oxothiazolidine-4-carboxylic acid (OTC) due to divergent mechanisms of activation, tissue specificity, and stability. OTC relies on the enzyme 5-oxoprolinase for intracellular conversion, which provides controlled cysteine release, whereas NAC undergoes deacetylation and can exert direct antioxidant effects [1]. This mechanistic distinction translates into measurable differences in glutathione replenishment efficiency, protection against specific organ injuries, and clinical outcomes. Substituting OTC with NAC or other prodrugs without empirical evidence may yield unexpected results, as demonstrated by contradictory findings in HIV replication inhibition and acute respiratory distress syndrome trials [2][3].

Quantitative Evidence Guide: Direct Comparisons of 2-Oxothiazolidine-4-carboxylic Acid Against Analogs and Alternatives


Superior Protection Against Acetaminophen-Induced Cataract in Mice: OTC vs. NAC and Ribcys

In a murine model of acetaminophen-induced cataract, 2-oxothiazolidine-4-carboxylic acid (OTCA) demonstrated near-complete protection, with only 1 cataract observed in 16 treated mice (6.25% incidence). This was significantly more effective than both N-acetylcysteine (NAC), which resulted in cataracts in 9 of 14 mice (64.3% incidence), and D-ribose-L-cysteine (Ribcys), which resulted in cataracts in 5 of 16 mice (31.3% incidence) [1]. The comparator compounds were administered at equivalent total doses of 4.5 mmol/kg intraperitoneally in two divided doses. Hepatic and lenticular glutathione levels were maintained at near-normal levels by OTCA, correlating with the observed protection.

cataract prevention acetaminophen toxicity glutathione prodrugs in vivo efficacy

Differential GSH Replenishment in Human Peripheral Blood Mononuclear Cells: NAC Superior in Vitro, OTC Advantage in Vivo Implied

In GSH-depleted peripheral blood mononuclear cells (PBMCs), N-acetylcysteine (NAC) fully replenished intracellular GSH, whereas 2-oxothiazolidine-4-carboxylic acid (OTC) only minimally replenished GSH as measured by flow cytometry [1]. This in vitro finding contrasts with in vivo hepatocyte studies where OTC demonstrated more efficient intracellular cysteine delivery and GSH replenishment than NAC [2], highlighting that in vitro PBMC assays do not recapitulate OTC's requirement for enzymatic activation by 5-oxoprolinase, which is abundant in liver but limited in isolated PBMCs.

HIV GSH restoration PBMC in vitro comparison

Complete Hepatoprotection Under Hypovolemic Ischemia-Reperfusion: OTC vs. Lactated Ringer's Resuscitation

In a rat model of hemorrhagic shock combined with porta hepatis occlusion (Pringle maneuver), 2-oxothiazolidine-4-carboxylate (OTC) administered intravenously at 100 mg/kg before and after clamping maintained all measured injury parameters at control levels. In contrast, lactated Ringer's (LR) resuscitation alone lowered only plasma and liver malondialdehyde (MDA) and base deficit, but did not reduce serum alanine aminotransferase (ALT) or increase blood pH [1]. Specifically, serum ALT was significantly elevated in the hemorrhage-ischemia group and remained elevated in the LR group, whereas the OTC group showed ALT levels not significantly different from sham-operated controls.

hepatoprotection ischemia-reperfusion Pringle maneuver glutathione

Clinical Failure in ARDS Highlights Indication-Specific Limitations: OTC vs. Placebo

In a double-blind, placebo-controlled phase II trial of 215 patients with acute respiratory distress syndrome (ARDS), 2-oxothiazolidine-4-carboxylic acid (OTZ) administered at 210 mg/kg/day for 14 days resulted in significantly fewer ventilator-free days at 30 days compared to placebo (8.3 vs. 13.5 days, p < 0.001) and higher 30-day mortality (29.7% vs. 15.8%, p = 0.014) [1]. The trial was terminated early for safety reasons. This outcome contrasts sharply with positive results in hepatic and ocular protection models, indicating that OTC's efficacy is highly indication-dependent and that its free radical scavenging properties do not universally translate to clinical benefit in all oxidative stress conditions.

acute respiratory distress syndrome clinical trial oxidative stress efficacy

Optimal Research and Industrial Applications for 2-Oxothiazolidine-4-carboxylic Acid Based on Quantitative Evidence


Acetaminophen-Induced Ocular Toxicity and Cataract Prevention Studies

For in vivo models of acetaminophen-induced oxidative damage to the lens, 2-oxothiazolidine-4-carboxylic acid (OTCA) is the preferred cysteine prodrug. As demonstrated by Rathbun et al., OTCA reduced cataract incidence to 6.25% compared to 64.3% with NAC and 31.3% with Ribcys, while maintaining hepatic and lenticular GSH levels [1]. This superior efficacy makes OTCA the compound of choice for research on drug-induced cataractogenesis and ocular glutathione homeostasis.

Hepatic Ischemia-Reperfusion Injury and Surgical Hepatoprotection Research

In surgical models involving temporary hepatic inflow occlusion (Pringle maneuver) under hypovolemic conditions, OTC provides complete normalization of hepatocellular injury markers, including ALT, MDA, and acid-base parameters, whereas standard lactated Ringer's resuscitation offers only partial benefit [1]. OTC should be considered for studies examining pharmacologic strategies to mitigate ischemia-reperfusion injury during liver surgery or trauma.

Chronic Ethanol-Induced Liver Injury and Kupffer Cell Activation Studies

OTC effectively blocks ethanol-induced elevations in serum AST, hepatic necrosis, inflammation, TNF-α mRNA, and NFκB activation in a rat model of chronic enteral ethanol feeding [1]. Additionally, OTC blunts superoxide production in isolated Kupffer cells and increases circulating GSH levels approximately 2-fold. These findings position OTC as a valuable tool for investigating the role of glutathione and cysteine delivery in alcoholic liver disease pathogenesis.

Endothelial Dysfunction and Atherosclerosis Research

In a randomized, double-blind, placebo-controlled study of patients with angiographically proven coronary artery disease, OTC improved endothelial nitric oxide-dependent, flow-mediated dilation, suggesting that augmenting cellular glutathione levels enhances endothelial function in human atherosclerosis [1]. OTC is therefore a relevant compound for clinical and preclinical studies examining the relationship between oxidative stress, glutathione status, and vascular health.

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